(3-Fluoro-4-methyl-phenyl)-dimethyl-amine
Description
Contextual Significance of Fluorine in Organic and Medicinal Chemistry
The introduction of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties. sigmaaldrich.combldpharm.comnih.gov Fluorine is the most electronegative element, and its small size allows it to often mimic hydrogen in terms of steric demand. researchgate.net This unique combination of properties makes fluorine a valuable tool for medicinal chemists. The strategic incorporation of fluorine atoms can enhance metabolic stability by blocking sites susceptible to enzymatic degradation, improve binding affinity to target proteins, and modulate lipophilicity, which in turn affects a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. nih.govacs.org These modifications can lead to the development of more potent and effective therapeutic agents. researchgate.net Furthermore, the isotope fluorine-18 (B77423) is a widely used positron emitter in Positron Emission Tomography (PET) imaging, a critical tool in diagnostics and drug development. researchgate.net
Structural Characterization and Role of (3-Fluoro-4-methyl-phenyl)-dimethyl-amine as a Core Scaffold
This compound, with the chemical formula C₉H₁₂FN, belongs to the class of fluorinated N,N-dimethylaniline derivatives. Its structure features a benzene (B151609) ring substituted with a fluorine atom at the meta-position relative to the dimethylamino group, and a methyl group at the para-position. This specific arrangement of substituents—an electron-donating dimethylamino group, an electron-withdrawing fluorine atom, and a weakly electron-donating methyl group—creates a unique electronic environment on the aromatic ring.
The phenylamine scaffold itself is a common motif in a vast array of biologically active compounds and functional materials. The addition of the fluorine and methyl groups to this core structure provides researchers with a versatile building block for creating more complex molecules with tailored properties. The dimethylamino group can act as a key pharmacophore or a synthetic handle for further chemical modifications.
While specific research exclusively detailing the properties of this compound is not extensively published, its constituent parts and related analogs are well-documented in chemical literature, allowing for informed inferences about its reactivity and potential applications.
| Property | This compound | 3-Fluoro-4-methylaniline (B1361354) nih.gov | 4-Fluoro-N,N-dimethylaniline |
|---|---|---|---|
| Molecular Formula | C₉H₁₂FN | C₇H₈FN | C₈H₁₀FN |
| Molecular Weight | 153.20 g/mol | 125.14 g/mol | 139.17 g/mol |
| CAS Number | 1369865-37-1 bldpharm.com | 452-77-7 | 403-46-3 |
| Appearance | Data not available | Data not available | White or colorless to light orange to yellow powder or lumps |
| Boiling Point | Data not available | Data not available | 200 °C |
| Melting Point | Data not available | Data not available | 35 - 39 °C |
Overview of Research Trajectories and Academic Relevance
Research involving fluorinated phenylamine derivatives is directed toward several key areas. In medicinal chemistry, these compounds are explored as intermediates in the synthesis of novel therapeutic agents, including kinase inhibitors, central nervous system agents, and anti-infectives. The specific substitution pattern of this compound makes it a potentially valuable precursor for creating libraries of compounds for high-throughput screening.
In materials science, fluorinated aromatic compounds are investigated for their potential use in the development of organic light-emitting diodes (OLEDs), liquid crystals, and polymers with enhanced thermal stability and specific electronic properties. The academic relevance of studying compounds like this compound lies in understanding the fundamental principles of how fluorine substitution influences molecular interactions, reaction mechanisms, and ultimately, the function of the resulting materials and drugs. The synthesis and characterization of such molecules contribute to the growing toolbox available to chemists for the rational design of new functional molecules.
Properties
IUPAC Name |
3-fluoro-N,N,4-trimethylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN/c1-7-4-5-8(11(2)3)6-9(7)10/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPKRUTVAHOIIBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N(C)C)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 3 Fluoro 4 Methyl Phenyl Dimethyl Amine and Its Analogues
Retrosynthetic Analysis of (3-Fluoro-4-methyl-phenyl)-dimethyl-amine
A retrosynthetic approach is instrumental in devising a logical pathway for the synthesis of this compound by breaking it down into simpler, commercially available starting materials.
Identification of Key Precursors and Reaction Disconnections
The primary disconnection in the retrosynthesis of the target molecule is at the C-N bond of the dimethylamino group. This leads to the key precursor, 3-fluoro-4-methylaniline (B1361354). This primary amine can then be dimethylated in a forward synthetic sense.
A common and effective method for the N,N-dimethylation of primary anilines is the Eschweiler-Clarke reaction. wikipedia.orgyoutube.comorganic-chemistry.org This reaction utilizes formaldehyde (B43269) as the source of the methyl groups and formic acid as the reducing agent. wikipedia.orgyoutube.com The reaction proceeds through the formation of an imine intermediate with formaldehyde, which is then reduced by formic acid. youtube.com This process is repeated to yield the tertiary amine. youtube.com A significant advantage of this method is that it prevents the formation of quaternary ammonium (B1175870) salts. wikipedia.orgyoutube.com
Alternative reductive amination procedures can also be employed for the dimethylation. These methods often involve the reaction of the primary amine with formaldehyde in the presence of a reducing agent like sodium cyanoborohydride or sodium borohydride. spbu.ruorganic-chemistry.org
The precursor, 3-fluoro-4-methylaniline, can be further disconnected. The amino group can be introduced via the reduction of a nitro group. This leads to the precursor 1-fluoro-2-methyl-4-nitrobenzene. The reduction of the nitro group to an amine is a standard transformation, often accomplished using reagents like tin(II) chloride, catalytic hydrogenation, or other reducing agents like indium(III) iodide and 1,1,3,3-tetramethyldisiloxane. chemicalbook.com
Strategic Considerations for Fluorine and Methyl Group Incorporation
The strategic placement of the fluorine and methyl groups on the phenyl ring is a critical aspect of the synthesis. The relative positions of these groups (meta to each other) and their directing effects must be considered when planning the synthetic route.
Starting from a pre-functionalized benzene (B151609) ring is often the most efficient strategy. For instance, starting with 4-methylaniline (p-toluidine), a well-known starting material, one could consider a direct fluorination step. However, electrophilic fluorination of anilines can be challenging due to the activating nature of the amino group, often leading to multiple products and potential oxidation. Therefore, it is often more strategic to introduce the fluorine and methyl groups through other means or to start with a molecule where they are already in the desired positions.
An alternative is to start with a precursor like 2-fluoro-4-nitrotoluene. The nitro group can then be reduced to the amine, yielding 3-fluoro-4-methylaniline. This approach provides excellent control over the regiochemistry of the substituents.
Synthetic Routes to the (3-Fluoro-4-methyl-phenyl) Moiety
The synthesis of the core (3-fluoro-4-methyl-phenyl) structure is a key step. Several methodologies can be employed, starting from various precursors.
Synthesis from Aniline (B41778) and Halogenated Precursors
One of the most direct routes to 3-fluoro-4-methylaniline involves the modification of aniline or its derivatives. For example, starting from 4-bromo-2-fluoroaniline, the bromine can be replaced with a methyl group through a coupling reaction. researchgate.net
Another approach involves the diazotization of an aniline derivative followed by a Sandmeyer-type reaction to introduce the desired substituent. For instance, starting from an appropriately substituted aminotoluene, a diazonium salt can be formed and subsequently reacted to introduce the fluorine atom. google.com
The table below summarizes some reactions starting from aniline or halogenated precursors.
| Starting Material | Reagents | Product | Yield |
| 4-Bromo-2-fluoroaniline | 1. Acetyl chloride, triethylamine (B128534) 2. n-BuLi, trimethyl borate, H+ | 4-Amino-3-fluorophenylboronic acid | 47% researchgate.net |
| 2-Fluoro-4-nitrotoluene | InI3, TMDS, Toluene (B28343) | 3-Fluoro-4-methylaniline | 74% chemicalbook.com |
| 3-Fluoro-4-methylaniline | Triphosgene, triethylamine | 3-Fluoro-4-methylphenyl isothiocyanate | - |
Fluorination and Methylation Strategies on Phenyl Rings
Introducing fluorine and methyl groups onto a phenyl ring can be achieved through various methods. The choice of method often depends on the existing substituents and the desired regiochemistry.
Fluorination:
Nucleophilic Aromatic Substitution (SNAr): A nitro group can be displaced by a fluoride (B91410) ion, particularly when the nitro group is ortho or para to an electron-withdrawing group. nih.gov For instance, methyl 3-nitropyridine-4-carboxylate reacts with cesium fluoride to yield methyl 3-fluoropyridine-4-carboxylate. nih.gov While this is a pyridine (B92270) example, the principle applies to activated benzene rings.
Diazotization-Fluorination (Balz-Schiemann reaction): An amino group can be converted to a diazonium salt, which is then thermally decomposed in the presence of a tetrafluoroborate (B81430) or hexafluorophosphate (B91526) anion to introduce fluorine.
From Azides: Aromatic azides can be treated with anhydrous hydrogen fluoride to produce fluorinated anilines. google.com
Methylation:
Friedel-Crafts Alkylation: This classic method can introduce a methyl group onto an aromatic ring using a methyl halide and a Lewis acid catalyst. However, it can suffer from issues of polyalkylation and rearrangement.
Reduction of a Carboxylic Acid or Aldehyde: A carboxyl or aldehyde group on the ring can be reduced to a methyl group. For example, a toluene derivative can be synthesized by the reduction of the corresponding benzaldehyde. ncert.nic.in
From Organometallic Reagents: A halogenated phenyl ring can be reacted with an organocuprate or undergo a palladium-catalyzed coupling with a methylating agent.
The strategic combination of these reactions is key. For example, one could start with a fluorinated precursor and then introduce the methyl group, or vice versa. The directing effects of the existing substituents will guide the position of the incoming group. For instance, in 2-fluoroaniline, electrophilic substitution would be directed to the positions para and ortho to the amino group. longdom.org
Palladium-Catalyzed Coupling Reactions (e.g., Suzuki Coupling) for Aryl Linkages
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are relevant for synthesizing more complex analogues of this compound.
The Suzuki coupling reaction, for example, involves the coupling of an organoboron compound with a halide or triflate in the presence of a palladium catalyst. To synthesize a biphenyl (B1667301) analogue, one could couple a boronic acid derivative of this compound with an aryl halide.
While not directly used for the synthesis of the title compound itself, these methods are crucial for creating derivatives. For instance, a Suzuki coupling could be used to attach a substituted phenyl ring to the (3-fluoro-4-methyl-phenyl) core, starting from a halogenated version of the core structure. nih.gov
Synthesis of Structurally Related Analogues and Derivatives
The synthesis of analogues of this compound is crucial for structure-activity relationship (SAR) studies in medicinal chemistry. nih.gov Modifications can be systematically made to the phenyl ring or the dimethylamine (B145610) side chain.
Systematic Structural Modifications on the Phenyl Ring
Altering the substitution pattern on the aromatic ring generates a library of related compounds. This can be achieved by starting with different aniline precursors or by performing electrophilic substitution on the N,N-dialkylaniline core.
Varying Aniline Precursors: A straightforward approach is to begin the synthesis with an aniline that has a different substitution pattern. For example, using 4-fluoro-3-methylaniline (B1294958) sigmaaldrich.com or 3-chloro-4-methylaniline (B146341) chemicalbook.com as the starting material in a reductive amination reaction would yield the corresponding isomeric or halogen-substituted N,N-dimethylaniline analogues.
Electrophilic Aromatic Substitution: The existing this compound molecule can be further functionalized. For instance, nitration of N,N-dimethylaniline using a mixture of nitric and sulfuric acids can introduce a nitro group onto the ring. orgsyn.org Another example is the reaction of N,N-dimethylaniline with tetracyanoethylene (B109619), which results in the formation of p-tricyanovinyl-N,N-dimethylaniline, a dye compound. orgsyn.org These reactions could potentially be applied to introduce further diversity to the target molecule's phenyl ring.
Multi-step Ring Construction: More complex analogues can be built from simpler starting materials. For example, a multi-step sequence starting from ortho-fluoro benzotrifluoride (B45747) can involve nitration, reduction, bromination, and cyanation to construct a 3-fluoro-4-trifluoromethylbenzonitrile intermediate, which could then be converted to the corresponding aniline and subsequently dimethylated. google.com
| Modification Strategy | Example Reaction | Reagents | Resulting Analogue Type |
|---|---|---|---|
| Alternative Starting Material | Reductive amination of 3-chloro-4-methylaniline chemicalbook.com | 3-Chloro-4-methylaniline, Formaldehyde, Formic Acid | Halogen-substituted analogue |
| Electrophilic Nitration | Nitration of N,N-dimethylaniline orgsyn.org | Concentrated HNO₃, Concentrated H₂SO₄ | Nitro-substituted analogue |
| Condensation Reaction | Reaction with tetracyanoethylene orgsyn.org | Tetracyanoethylene, Dimethylformamide | Tricyanovinyl-substituted analogue |
Modifications and Substitutions on the Dimethylamine Side Chain
Altering the N-alkyl groups of the amine functionality is another key strategy for generating analogues. This typically involves using different aldehydes in reductive amination or employing a dealkylation-realkylation sequence.
Reductive Amination with Other Aldehydes: Instead of formaldehyde, other aldehydes or ketones can be used to introduce larger or more complex alkyl groups. For example, using propionaldehyde (B47417) in a reductive amination with a secondary amine precursor would yield an N-methyl-N-propyl aniline derivative. masterorganicchemistry.comnih.gov
Dealkylation-Realkylation: It is possible to selectively remove one methyl group from an N,N-dimethylaniline derivative to generate the corresponding secondary amine. nih.gov This N-methylaniline analogue then becomes a versatile intermediate. It can be reacted with a wide variety of different aldehydes or ketones via reductive amination to install diverse substituents on the nitrogen atom, creating a large library of analogues with modified side chains. nih.gov
N-Alkylation with Sulfates: In some heterocyclic systems, alkylating agents like diethyl sulfate (B86663) have been effectively used for N-alkylation, suggesting an alternative to alkyl halides for introducing ethyl or other alkyl groups. mdpi.com
Incorporation into Diverse Heterocyclic and Polycyclic Scaffolds (e.g., Thienopyrimidines, Pyrazolones, Quinolines)
The (3-Fluoro-4-methyl-phenyl) moiety, primarily from its aniline precursor, serves as a crucial building block for constructing a variety of heterocyclic frameworks. Its unique substitution pattern influences the electronic properties and reactivity of the resulting scaffolds.
Thienopyrimidines: The synthesis of thienopyrimidines often involves the construction of a pyrimidine (B1678525) ring onto a pre-existing thiophene (B33073) core. A common method is the cyclocondensation of an aminothiophene derivative with a one-carbon synthon like formamide (B127407) or an orthoformate ester. nih.govnih.gov In this context, a plausible strategy would involve a multi-step sequence starting with 3-fluoro-4-methylaniline. The aniline could be used to construct a substituted aminothiophene, which would then undergo cyclization to form the thieno[2,3-d]pyrimidine (B153573) or thieno[3,2-d]pyrimidine (B1254671) core. researchgate.nettandfonline.com
For example, the Gewald reaction can be employed to synthesize 2-aminothiophenes from a ketone or aldehyde, elemental sulfur, and a compound with an activated methylene (B1212753) group, often in the presence of an amine catalyst. The resulting aminothiophene can then be cyclized. While direct use of this compound is less common for initial scaffold construction, its precursor, 3-fluoro-4-methylaniline, is a viable starting material. nih.gov
Pyrazolones: Pyrazolones, which are five-membered heterocyclic lactams, are typically synthesized through the condensation of a β-ketoester (like ethyl acetoacetate) with a hydrazine (B178648) derivative. nih.gov To incorporate the (3-fluoro-4-methyl-phenyl) group, one would first need to synthesize the corresponding (3-fluoro-4-methyl-phenyl)hydrazine. This can be achieved by diazotization of 3-fluoro-4-methylaniline followed by reduction. The resulting hydrazine is then reacted with a β-ketoester in a solvent such as ethanol (B145695), often with a catalytic amount of acid, to yield the desired pyrazolone (B3327878). nih.gov
The general synthetic pathway is outlined below:
Subsequent reactions, such as Vilsmeier-Haack chloroformylation or aldol (B89426) condensation, can be performed on the pyrazolone core to introduce further complexity and functional groups. nih.gov
Quinolines: Several classic named reactions can be adapted to synthesize quinolines using 3-fluoro-4-methylaniline as the key starting material. The choice of reaction often depends on the desired substitution pattern on the quinoline (B57606) ring.
Doebner-von Miller Reaction: This reaction involves the condensation of an α,β-unsaturated carbonyl compound (or a mixture that generates it in situ, like glycerol) with an aniline in the presence of a strong acid and an oxidizing agent. Using 3-fluoro-4-methylaniline would lead to the formation of a correspondingly substituted quinoline.
Combes Quinoline Synthesis: This method involves the reaction of an aniline with a β-diketone under acidic conditions. Reacting 3-fluoro-4-methylaniline with a β-diketone like acetylacetone (B45752) would yield a substituted quinoline.
Conrad-Limpach-Knorr Synthesis: This pathway involves the reaction of an aniline with a β-ketoester. At lower temperatures, this yields a β-aminoacrylate, which upon heating to high temperatures (~250 °C) cyclizes to form a 4-hydroxyquinoline.
Friedländer Synthesis: This involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a methylene group alpha to a carbonyl group. While this requires a pre-functionalized aniline, it offers a regioselective route to quinolines.
A modern approach for synthesizing fluorine-bearing quinoline-4-carboxylic acids involves the cyclocondensation of a substituted aniline with a benzoyl acetanilide (B955) in a high-boiling solvent like DMF. scirp.org Similarly, fluorinated quinoline analogs can be prepared from a fluoroaniline (B8554772) and an appropriate acetoacetate derivative. mdpi.com
Optimization of Synthetic Reaction Conditions
The efficiency of synthesizing this compound and incorporating it into larger structures is highly dependent on the reaction conditions.
Impact of Catalysts, Solvents, and Temperature on Yield and Purity
The synthesis of this compound itself, or more commonly its precursor 3-fluoro-4-methylaniline, is subject to optimization. A key modern method for forming the C-N bond in aryl amines is the Buchwald-Hartwig amination. bloomtechz.com This palladium-catalyzed cross-coupling reaction is highly versatile but requires careful optimization of several parameters.
Catalysts: The choice of palladium catalyst and, crucially, the phosphine (B1218219) ligand is paramount. Different ligands (e.g., bidentate ligands like BINAP or monodentate, bulky electron-rich ligands like XPhos or SPhos) can dramatically affect reaction rates and yields. The catalyst loading is also a factor, with lower loadings being desirable for cost-effectiveness but potentially requiring longer reaction times or higher temperatures. nih.gov
Solvents: The solvent plays a critical role in solubilizing reactants and catalyst complexes and influencing reaction rates. Aprotic polar solvents like dioxane, toluene, and DMF are commonly used. nih.gov The choice of solvent can affect the catalyst's stability and activity. For instance, some catalyst systems perform better in non-polar solvents like toluene, while others are more effective in polar aprotic solvents. researchgate.net
Temperature: Reaction temperature directly influences the rate of reaction. Higher temperatures can increase reaction speed and help overcome activation energy barriers, but they can also lead to side reactions and decomposition of the catalyst or product, thereby reducing purity. Optimization often involves finding the lowest temperature at which the reaction proceeds to completion in a reasonable timeframe. researchgate.net
The table below summarizes the influence of various parameters on a typical C-N cross-coupling reaction.
| Parameter | Effect on Yield and Purity | Considerations |
|---|---|---|
| Catalyst/Ligand | Highly influential; the right combination can dramatically increase yield and selectivity. | Ligand choice depends on the specific substrates. Sterically hindered, electron-rich phosphine ligands are often effective. |
| Solvent | Affects solubility, catalyst stability, and reaction rate. | Aprotic solvents like toluene, dioxane, or DMF are common. Choice may depend on the catalyst system and reaction temperature. nih.govresearchgate.net |
| Temperature | Higher temperatures increase reaction rates but can also increase side products and catalyst degradation. researchgate.net | Requires balancing reaction time with product purity. The optimal temperature is reaction-specific. |
| Base | Essential for the catalytic cycle. Base strength can impact reaction efficiency. | Common bases include sodium tert-butoxide, potassium carbonate, and cesium carbonate. The choice must be compatible with the substrates' functional groups. |
Scalability Considerations for Laboratory and Potential Industrial Production
Transitioning a synthetic route from a laboratory scale to industrial production introduces a new set of challenges. The industrial synthesis of anilines typically prioritizes cost-effectiveness, safety, and environmental impact. evonik.com
Current Industrial Processes: The dominant industrial route to produce simple anilines involves the nitration of a benzene precursor followed by catalytic hydrogenation. evonik.comutwente.nl For this compound, this would likely start from 2-fluorotoluene (B1218778).
Step 1: Nitration: Nitration of 2-fluorotoluene would need to be optimized for regioselectivity to favor the introduction of the nitro group para to the methyl group.
Step 2: Reduction: The resulting nitro compound would be reduced to 3-fluoro-4-methylaniline, typically via catalytic hydrogenation using catalysts like nickel or palladium on carbon. evonik.com
Step 3: N-Dimethylation: The primary aniline could then be dimethylated using various methods, such as reductive amination with formaldehyde and a reducing agent, or reaction with a methylating agent.
Scalability Challenges:
Cost of Reagents: The cost of starting materials and catalysts is a major factor. While palladium catalysts are efficient, their cost can be prohibitive for large-scale production unless catalyst loading is minimized and recycling is implemented. evonik.com
Process Safety: Nitration reactions are highly exothermic and require careful thermal management to prevent runaway reactions. nih.gov The use of hydrogen gas in catalytic hydrogenation also presents significant safety challenges on an industrial scale.
Throughput and Equipment: The reaction conditions optimized in the lab (e.g., specific solvents, high temperatures) may not be practical in large industrial reactors. Batch vs. continuous flow processes would be evaluated. Flow chemistry, for example, can offer better control over temperature and reaction time for hazardous reactions. evonik.com
Purification: Isolation and purification of the final product on a large scale must be efficient. Distillation, crystallization, and extraction methods need to be robust and scalable.
Waste Management: Industrial processes generate significant waste streams. Green chemistry principles encourage the use of less hazardous materials and the minimization of waste, which is a key consideration in modern chemical manufacturing. nih.gov The Buchwald-Hartwig route, while powerful, can generate significant metal and ligand waste, making the more traditional nitration-hydrogenation route potentially more attractive economically on a very large scale despite its own hazards. bloomtechz.com
Spectroscopic Characterization Methodologies for Structural Elucidation
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing both infrared and Raman techniques, is instrumental in identifying the functional groups and analyzing the vibrational modes of the molecular structure.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, causing vibrations of its chemical bonds. Each functional group has a characteristic absorption frequency range, making FT-IR an excellent tool for functional group identification. For (3-Fluoro-4-methyl-phenyl)-dimethyl-amine, the spectrum is expected to show distinct bands corresponding to its aromatic, amine, and fluoro-methyl substituted components.
Key expected absorption bands include:
C-H Stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and dimethylamino groups are observed just below 3000 cm⁻¹.
C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the phenyl ring are expected in the 1450-1600 cm⁻¹ region.
C-N Stretching: The stretching vibration of the aryl-amine C-N bond is anticipated in the 1250-1360 cm⁻¹ range.
C-F Stretching: The carbon-fluorine bond gives rise to a strong, characteristic absorption, typically found in the 1000-1400 cm⁻¹ region. researchgate.net
C-H Bending: Out-of-plane bending vibrations for the substituted benzene (B151609) ring provide information about the substitution pattern and are expected in the 800-900 cm⁻¹ range.
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Aromatic C-H | Stretching | 3020 - 3100 |
| Aliphatic C-H | Stretching (in -CH₃ and -N(CH₃)₂) | 2850 - 2980 |
| Aromatic C=C | Ring Stretching | 1450 - 1600 |
| C-N (Aryl) | Stretching | 1250 - 1360 |
| C-F | Stretching | 1000 - 1400 |
| Substituted Benzene | C-H Out-of-plane Bending | 800 - 900 |
Fourier Transform Raman (FT-Raman) Spectroscopy for Vibrational Mode Analysis
FT-Raman spectroscopy is a complementary technique to FT-IR. It involves scattering of monochromatic light from the molecule and is particularly sensitive to non-polar bonds and symmetric vibrations.
For this compound, FT-Raman is effective for observing:
Symmetric Ring Breathing: The symmetric expansion and contraction of the benzene ring, a mode that is often weak in the IR spectrum, typically produces a strong, sharp signal in the Raman spectrum. For a para-substituted benzene ring, this mode is often seen around 800-880 cm⁻¹. researchgate.net
C-C Skeletal Vibrations: The vibrations of the carbon skeleton of the molecule are readily observed.
Methyl Group Deformations: Symmetric deformation modes of the methyl groups are also Raman active.
The combination of FT-IR and FT-Raman spectra provides a comprehensive vibrational profile of the molecule, allowing for a more confident structural assignment. researchgate.net
| Vibrational Mode | Symmetry | Expected Raman Shift (cm⁻¹) |
| Aromatic Ring Breathing | Symmetric | ~800 - 880 |
| Phenyl Ring Trigonal Bending | Symmetric | ~1000 |
| C-N-C Deformation | Symmetric | ~400 - 500 |
| CH₃ Rocking/Deformation | Symmetric/Asymmetric | 1000 - 1450 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), it provides detailed information about the atomic connectivity and chemical environment.
Proton (¹H) NMR for Hydrogen Environment Characterization
¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The spectrum of this compound is expected to show distinct signals for the aromatic protons, the methyl protons, and the dimethylamino protons.
Aromatic Protons: The three protons on the phenyl ring will appear in the aromatic region (typically δ 6.5-8.0 ppm). Their chemical shifts and splitting patterns are influenced by the electron-donating dimethylamino group and the electron-withdrawing fluorine atom. The proton ortho to the fluorine will be split by the adjacent proton and by the fluorine atom (³JHF coupling).
Dimethylamino Protons (-N(CH₃)₂): These six protons are equivalent and will appear as a sharp singlet, typically in the δ 2.5-3.0 ppm range.
Methyl Protons (-CH₃): The three protons of the methyl group attached to the ring will also appear as a singlet, generally in the δ 2.0-2.5 ppm region.
| Proton Environment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Integration |
| H-2 (ortho to -N(CH₃)₂) | ~6.6 - 6.8 | Doublet of doublets (dd) | 1H |
| H-5 (ortho to -CH₃) | ~6.8 - 7.0 | Doublet (d) | 1H |
| H-6 (ortho to -N(CH₃)₂ and -F) | ~6.5 - 6.7 | Doublet of doublets (dd) | 1H |
| -N(CH₃)₂ | ~2.9 | Singlet (s) | 6H |
| Ar-CH₃ | ~2.2 | Singlet (s) | 3H |
Carbon (¹³C) NMR for Carbon Skeleton Determination
¹³C NMR spectroscopy provides a map of the carbon framework of the molecule. Each unique carbon atom gives a distinct signal. Due to the substitution pattern, all eight carbon atoms in this compound are chemically non-equivalent and should produce eight distinct signals.
Aromatic Carbons: The six aromatic carbons will resonate in the δ 110-165 ppm range. The carbon attached to the fluorine (C-3) will show a large C-F coupling constant (¹JCF), and its chemical shift will be significantly influenced by the fluorine's high electronegativity. The other aromatic carbons will also show smaller C-F couplings (²JCF, ³JCF). The carbons attached to the nitrogen (C-1) and the methyl group (C-4) will also have characteristic shifts.
Dimethylamino Carbons (-N(CH₃)₂): The two equivalent carbons of the dimethylamino group will appear as a single peak, typically around δ 40-45 ppm. docbrown.info
Methyl Carbon (-CH₃): The carbon of the aryl-methyl group is expected to resonate at δ 15-25 ppm.
| Carbon Environment | Expected Chemical Shift (δ, ppm) | Key Feature |
| C1 (C-N(CH₃)₂) | ~150 - 155 | |
| C2 | ~115 - 120 | |
| C3 (C-F) | ~158 - 163 | Large ¹JCF coupling |
| C4 (C-CH₃) | ~125 - 130 | |
| C5 | ~128 - 133 | |
| C6 | ~110 - 115 | |
| -N(CH₃)₂ | ~40 - 45 | |
| Ar-CH₃ | ~15 - 25 |
Advanced NMR Techniques for Complex Structure Assignment
While ¹H and ¹³C NMR provide foundational data, two-dimensional (2D) NMR techniques are often employed for unambiguous structural confirmation. ipb.pt
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). For this molecule, COSY would show correlations between the adjacent aromatic protons (H-2 with H-6, and H-5 with H-6), confirming their relative positions on the ring. science.gov
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton signal with the signal of the carbon atom to which it is directly attached. It would definitively link the ¹H signals for H-2, H-5, H-6, the methyl, and dimethylamino protons to their corresponding ¹³C signals. researchgate.net
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two or three bonds. This is crucial for piecing together the molecular fragments. For instance, HMBC would show correlations from the N-methyl protons to C-1, from the aryl-methyl protons to C-3, C-4, and C-5, and from the aromatic protons to various nearby carbons, unequivocally confirming the 1,3,4-substitution pattern of the phenyl ring.
These advanced methods, used in concert, leave no ambiguity in the final structural determination of this compound.
Mass Spectrometry Techniques
Mass spectrometry is a powerful analytical technique for determining the molecular weight and structure of a compound by measuring the mass-to-charge ratio of its ions.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Elemental Composition
High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the precise molecular formula of a compound. Unlike nominal mass spectrometry, HRMS can measure mass-to-charge ratios to a very high degree of accuracy (typically within 5 ppm), which allows for the unambiguous determination of the elemental composition.
For this compound, the molecular formula is C₉H₁₂FN. nih.gov The theoretical monoisotopic mass can be calculated by summing the masses of the most abundant isotopes of each element. This calculated accurate mass is then compared to the experimentally measured mass from the HRMS instrument.
Isomers with the same molecular formula, such as 2-fluoroamphetamine, have an identical theoretical monoisotopic mass. nist.gov The protonated molecule ([M+H]⁺) is commonly observed in HRMS. For C₉H₁₂FN, the predicted m/z for the protonated molecule is 154.10266. uni.lu The close agreement between the measured and calculated mass confirms the elemental composition, a critical step in structural identification. nih.gov
Table 1: Theoretical Monoisotopic Mass and Predicted Adducts for C₉H₁₂FN
| Description | Molecular Formula | Adduct | Predicted m/z |
|---|---|---|---|
| Monoisotopic Mass | C₉H₁₂FN | [M] | 153.09538 Da |
| Protonated Molecule | C₉H₁₃FN⁺ | [M+H]⁺ | 154.10266 |
| Sodiated Adduct | C₉H₁₂FNNa⁺ | [M+Na]⁺ | 176.08460 |
Data sourced from predictions for the isomeric compound 4-fluoroamphetamine, which shares the same molecular formula. uni.lu
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for polar molecules like amines. In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions, typically protonated molecules ([M+H]⁺). uni.lu
For this compound, the basic nitrogen atom of the dimethylamino group is readily protonated, making it highly amenable to ESI-MS analysis. The resulting mass spectrum would be expected to show a prominent base peak corresponding to the [M+H]⁺ ion. caymanchem.com
Further structural information can be obtained using tandem mass spectrometry (MS/MS). In this technique, the [M+H]⁺ ion is isolated and subjected to collision-induced dissociation (CID), causing it to fragment. The fragmentation pattern provides a fingerprint of the molecule's structure. For aromatic amines, characteristic fragmentation pathways often involve cleavages of the bonds adjacent to the nitrogen atom or the aromatic ring. nih.gov While specific experimental data for this compound is not publicly available, general principles suggest that fragmentation could involve the loss of a methyl group (CH₃) or the entire dimethylamino group.
Electronic Spectroscopy (UV-Vis)
Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one.
Analysis of Electronic Transitions and Absorption Maxima
The UV-Vis spectrum of an aromatic compound like this compound is characterized by absorption bands arising from π → π* transitions within the benzene ring. The position and intensity of these absorption maxima (λmax) are sensitive to the nature of the substituents on the ring.
The dimethylamino group (-N(CH₃)₂) is a strong electron-donating group (auxochrome), which interacts with the π-system of the benzene ring. This interaction raises the energy of the highest occupied molecular orbital (HOMO), leading to a smaller HOMO-LUMO energy gap. Consequently, the absorption maxima are shifted to longer wavelengths (a bathochromic or "red" shift) compared to unsubstituted benzene. researchgate.net The fluorine atom and the methyl group also influence the electronic structure and can cause subtle shifts in the absorption bands.
The spectrum is typically recorded in a solvent such as ethanol (B145695) or acetonitrile. The polarity of the solvent can influence the position of the λmax values. researchgate.net While the precise experimental absorption maxima for this compound are not detailed in available literature, theoretical methods such as Time-Dependent Density Functional Theory (TD-DFT) can be employed to calculate the expected UV-Vis spectrum and predict the electronic transitions. researchgate.net
Computational and Theoretical Investigations of 3 Fluoro 4 Methyl Phenyl Dimethyl Amine and Its Derivatives
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide profound insights into the fundamental properties of a molecule. These methods model the electronic structure of the molecule to predict its geometry, energy, and various other physicochemical characteristics.
Density Functional Theory (DFT) for Optimized Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For (3-Fluoro-4-methyl-phenyl)-dimethyl-amine, DFT calculations, often using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), are employed to determine its most stable three-dimensional arrangement, known as the optimized molecular geometry. researchgate.netdntb.gov.ua This process calculates the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the molecule.
The geometry of the aniline (B41778) ring is influenced by its substituents. The dimethylamino group, being an electron-donating group, and the fluorine atom, an electron-withdrawing atom, along with the methyl group, create a unique electronic environment that dictates the final structure. In analogous substituted anilines, the C-N bond length is typically found to be shorter than a standard single C-N bond, indicating some degree of double bond character due to resonance between the nitrogen lone pair and the aromatic ring. researchgate.net The planarity of the benzene (B151609) ring is also a key feature, although slight puckering can be induced by the substituents.
Table 1: Predicted Optimized Geometrical Parameters for this compound Note: These are representative values based on DFT studies of similar substituted aromatic amines and are presented for illustrative purposes.
| Parameter | Bond | Predicted Value (Angstrom Å / Degrees °) |
| Bond Length | C-N (amino) | ~ 1.39 Å |
| C-F | ~ 1.36 Å | |
| C-C (aromatic) | ~ 1.39 - 1.41 Å | |
| N-C (methyl) | ~ 1.45 Å | |
| C-C (methyl) | ~ 1.51 Å | |
| Bond Angle | C-N-C (amino) | ~ 118° |
| F-C-C | ~ 119° | |
| Dihedral Angle | C-C-N-C | ~ 0° or 180° (indicating planarity) |
HOMO-LUMO Energy Gap Analysis for Reactivity and Electronic Transitions
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap, is a critical parameter for describing the chemical reactivity and kinetic stability of a molecule. conicet.gov.ar A small energy gap suggests that the molecule is more reactive and can be easily polarized, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net
For this compound, the HOMO is expected to be primarily localized on the electron-rich dimethylamino group and the aromatic ring, which act as the primary electron donor sites. The LUMO, conversely, would be distributed over the aromatic ring, representing the electron-accepting region. The energy gap can be used to calculate global reactivity descriptors such as chemical hardness, softness, and electronegativity, which further quantify the molecule's reactivity. sciencepg.comresearchgate.net
Table 2: Predicted Frontier Orbital Energies and Reactivity Descriptors Note: Values are hypothetical and for illustrative purposes, based on trends observed in similar molecules. nih.gov
| Parameter | Predicted Value (eV) |
| HOMO Energy | ~ -5.50 eV |
| LUMO Energy | ~ -0.80 eV |
| HOMO-LUMO Gap (ΔE) | ~ 4.70 eV |
| Ionization Potential (I) ≈ -EHOMO | ~ 5.50 eV |
| Electron Affinity (A) ≈ -ELUMO | ~ 0.80 eV |
| Chemical Hardness (η) = (I-A)/2 | ~ 2.35 eV |
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer
Natural Bond Orbital (NBO) analysis is a theoretical tool used to study charge delocalization, hyperconjugative interactions, and intramolecular charge transfer (ICT) within a molecule. conicet.gov.ar It examines the interactions between filled (donor) and vacant (acceptor) orbitals and quantifies their stabilization energy (E(2)). A higher E(2) value indicates a stronger interaction.
Table 3: Predicted NBO Analysis - Second-Order Perturbation Theory for this compound Note: These interactions and energies are representative examples based on NBO analyses of analogous molecules like 4-(Dimethylamino) Benzaldehyde. conicet.gov.ar
| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |
| n(N) (Lone Pair) | π(C-C) (Aromatic Ring) | High (~40-60 kcal/mol) |
| n(F) (Lone Pair) | σ(C-C) (Adjacent Ring Carbons) | Moderate (~5-10 kcal/mol) |
| π(C-C) (Aromatic Ring) | π(C-C) (Aromatic Ring) | Moderate (~15-25 kcal/mol) |
| σ(C-H) (Methyl) | σ(C-C) (Adjacent Ring Carbon) | Low (~2-5 kcal/mol) |
Molecular Electrostatic Potential (MEP) Surface Analysis for Reactive Sites
The Molecular Electrostatic Potential (MEP) surface is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. uni-muenchen.de The MEP map displays the electrostatic potential on the electron density surface, with different colors indicating different potential values. Typically, red regions represent negative potential (electron-rich, attractive to electrophiles), while blue regions indicate positive potential (electron-poor, attractive to nucleophiles). Green and yellow areas represent intermediate, near-zero potential. researchgate.net
For this compound, the MEP surface would show the most negative potential (red) concentrated around the nitrogen and fluorine atoms due to their high electronegativity and the presence of lone pairs. mdpi.com These are the most likely sites for electrophilic attack. Conversely, positive potential (blue) would be located around the hydrogen atoms of the methyl groups and the aromatic ring, indicating sites susceptible to nucleophilic attack. The MEP surface provides a clear, intuitive map of the molecule's charge distribution and reactivity. researchgate.net
Molecular Dynamics Simulations for Conformational Analysis
While quantum chemical calculations typically focus on a static, minimum-energy structure, molecules are dynamic entities. Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. scilit.comkoreascience.kr By simulating the motions of atoms and molecules over time, MD provides insights into conformational flexibility and dynamics. researchgate.net
For this compound, MD simulations can be used to explore the conformational landscape. Key dynamic processes would include the rotation of the dimethylamino group relative to the plane of the phenyl ring and the rotation of the methyl group. researchgate.net These simulations, often performed in a simulated solvent environment, help to understand how the molecule behaves in a more realistic setting, revealing the accessibility of different conformations and the energy barriers between them. This information is crucial for understanding how the molecule might interact with other molecules, such as biological receptors or chemical reactants. compphys.de
Prediction of Spectroscopic Properties
Computational methods, particularly DFT, are widely used to predict the spectroscopic properties of molecules, which can then be compared with experimental data for validation. Key predicted spectra include infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR). sciencepg.com
Vibrational frequencies calculated using DFT can be correlated with experimental IR and Raman spectra to assign specific vibrational modes to observed peaks. researchgate.net For this compound, characteristic vibrational modes would include C-H stretching of the aromatic ring and methyl groups, C-N stretching of the amino group, C-F stretching, and various ring deformation modes. jmaterenvironsci.com Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated to aid in the interpretation of experimental NMR spectra, helping to confirm the molecular structure. researchgate.net
Table 4: Predicted Vibrational Frequencies for Key Functional Groups Note: These are representative frequency ranges based on DFT calculations for similar molecules. researchgate.net
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Aromatic C-H | Stretching | 3050 - 3150 |
| Aliphatic C-H (Methyl) | Stretching | 2850 - 3000 |
| C-N (Amino) | Stretching | 1250 - 1350 |
| C-F | Stretching | 1100 - 1250 |
| C=C (Aromatic) | Ring Stretching | 1450 - 1600 |
Computational Vibrational Spectra (IR and Raman)
Theoretical vibrational analysis is instrumental in assigning and interpreting the complex vibrational modes of molecules. For derivatives of N,N-dimethylaniline, DFT calculations have been successfully used to simulate FT-IR and FT-Raman spectra. sphinxsai.comresearchgate.net These computational approaches allow for the precise assignment of vibrational frequencies to specific molecular motions, such as stretching, bending, and torsional modes.
In a representative study on the parent molecule, N,N-dimethylaniline (NNDMA) , the vibrational frequencies were calculated using the B3LYP/6-311++G** level of theory. sphinxsai.com The 54 normal modes of NNDMA are distributed as 37 in-plane (A') and 17 out-of-plane (A'') vibrations under Cs point group symmetry. sphinxsai.com The calculated frequencies, after scaling to correct for anharmonicity and basis set limitations, show excellent agreement with experimental FT-IR and FT-Raman data. sphinxsai.comresearchgate.net
Key vibrational modes for NNDMA and, by extension, its derivatives, include:
C-H Vibrations: Aromatic C-H stretching modes are typically observed around 3000 cm⁻¹. sphinxsai.com In-plane C-H bending vibrations are found in the 1000–1300 cm⁻¹ region, while out-of-plane bending modes appear between 600–900 cm⁻¹. sphinxsai.com
C-C Vibrations: The characteristic C-C stretching vibrations within the benzene ring are assigned to bands in the 1400–1650 cm⁻¹ range. sphinxsai.com
Methyl Group Vibrations: The stretching and bending modes of the methyl groups of the dimethylamino moiety are also identified and assigned through these computational methods.
For a substituted compound like this compound, the presence of the fluorine atom and the methyl group on the phenyl ring would introduce characteristic vibrations and shift the frequencies of the parent aniline ring modes. The C-F stretching and bending vibrations would be new, distinct modes. The position of these substituents significantly influences the vibrational spectrum, making theoretical calculations indispensable for accurate assignments.
Table 1: Selected Calculated Vibrational Frequencies (cm⁻¹) for N,N-Dimethylaniline Data based on DFT/B3LYP/6-311++G* calculations for N,N-dimethylaniline, a structural analog.*
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Assignment |
| Aromatic C-H Stretch | 3074 | C-H Stretching |
| Aromatic C-H Stretch | 3063 | C-H Stretching |
| C-C Stretch | 1578 | Ring C-C Stretching |
| C-C Stretch | 1509 | Ring C-C Stretching |
| C-H In-plane Bend | 1360 | C-H In-plane Bending |
| C-H In-plane Bend | 1231 | C-H In-plane Bending |
Theoretical Electronic Spectra (TD-DFT)
Time-Dependent Density Functional Theory (TD-DFT) is a standard computational method for investigating the electronic absorption spectra of molecules. nih.gov It provides information about the electronic transitions between molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
For substituted N,N-dimethylanilines, TD-DFT calculations can predict the absorption maxima (λmax) and the nature of the electronic transitions. acs.orgtci-thaijo.org The introduction of substituents on the phenyl ring, such as a fluorine atom and a methyl group, alters the energy levels of the HOMO and LUMO, thereby affecting the electronic absorption spectrum. The electron-donating dimethylamino group and the electron-withdrawing or -donating nature of the other substituents play a crucial role in the intramolecular charge transfer (ICT) characteristics of these molecules. nih.gov
In studies of related molecules like 6-aminoquinoline (B144246), TD-DFT calculations have been used to estimate absorption and emission spectra in various solvents, showing a bathochromic (red) shift with increasing solvent polarity. nih.gov The lowest excited state is often characterized as a π → π* charge-transfer (CT) state. nih.gov For this compound, the electronic transitions would likely involve charge transfer from the electron-rich phenyl ring and dimethylamino group to the antibonding orbitals. The fluorine atom's electronegativity and the methyl group's electron-donating nature would modulate these transitions.
Theoretical Studies of Non-Linear Optical (NLO) Properties
Molecules with significant charge asymmetry and extended π-electron systems can exhibit non-linear optical (NLO) properties, which are of great interest for applications in optoelectronics and photonics. Computational methods, particularly DFT, are widely used to predict the NLO properties of molecules, such as the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). nih.govresearchgate.net
The NLO response of aniline derivatives is strongly dependent on the nature and position of substituents on the aromatic ring. The presence of both electron-donating groups (like the dimethylamino group) and electron-accepting groups can enhance the NLO properties by facilitating intramolecular charge transfer.
Theoretical studies on fluorinated compounds have shown that fluorine substitution can significantly impact NLO properties. researchgate.netnih.gov The introduction of fluorine can lead to an increase in the anisotropy of the polarizability, which can enhance the NLO response. researchgate.net Calculations on molecules like 6-aminoquinoline have shown that they can be promising candidates for NLO applications based on their computed hyperpolarizability values. nih.gov A theoretical study of this compound would be necessary to quantify its NLO properties and assess its potential for such applications.
Structure Activity Relationship Sar Studies of 3 Fluoro 4 Methyl Phenyl Dimethyl Amine Analogues in Biological Research Contexts
Influence of Fluorine Substitution on Molecular Interactions and Activity
The introduction of a fluorine atom into a drug candidate is a common and powerful strategy in medicinal chemistry. nih.gov The fluorine atom at the 3-position of the phenyl ring in (3-Fluoro-4-methyl-phenyl)-dimethyl-amine analogues exerts a profound influence on the molecule's properties and its interactions with biological targets. Due to its small size, fluorine typically does not create significant steric hindrance at the receptor binding site. benthamscience.combenthamdirect.comingentaconnect.com However, its high electronegativity can alter the electronic distribution of the aromatic ring, influencing electrostatic and hydrogen-bond interactions. benthamscience.combenthamdirect.comingentaconnect.com
Fluorine substitution can significantly enhance a molecule's lipophilicity, which can improve its ability to cross cell membranes and access hydrophobic pockets within a protein target. researchgate.netnih.gov This increased hydrophobicity often strengthens the hydrophobic interactions between the drug molecule and the receptor. benthamscience.combenthamdirect.comingentaconnect.com For example, research on various small molecules has shown that adding fluorine can aid in penetration into hydrophobic protein pockets, which often contain amino acids like leucine (B10760876) and phenylalanine. nih.gov
Table 1: Effects of Fluorine Substitution on Molecular Properties
| Property | Influence of Fluorine Atom | Citation |
|---|---|---|
| Steric Profile | Minimal steric hindrance due to small atomic size. | benthamscience.combenthamdirect.comingentaconnect.com |
| Electronic Effects | High electronegativity alters electrostatic interactions and can participate in hydrogen bonding. | benthamscience.combenthamdirect.comingentaconnect.com |
| Lipophilicity | Generally increases molecular lipophilicity, enhancing hydrophobic interactions with receptors. | researchgate.netnih.gov |
| Metabolic Stability | The strong C-F bond can block metabolic oxidation, increasing the molecule's half-life. | nih.govnih.gov |
| Binding Affinity | Can modulate pKa and dipole moment, leading to improved binding affinity and potency. | nih.gov |
Effect of Methyl Group Position and Stereochemistry on Biological Modulation
The methyl group, while seemingly simple, can induce critical changes in the structure and function of a molecule. nih.gov In the context of this compound analogues, the methyl group at the 4-position of the phenyl ring plays a significant role in modulating biological activity.
The primary contributions of a methyl group include:
Steric Influence : The size of the methyl group can influence the molecule's conformation and how it fits into a receptor's binding pocket. In some cases, it can provide a better fit, while in others, it might cause steric clashes that reduce activity. For instance, in a study of TRPV1 antagonists, a 4-methyl group was found to reduce activity compared to a trifluoromethyl group, but 4,4-dimethyl substitution retained good antagonism, indicating complex steric and lipophilic requirements at that position. nih.gov
Electronic Effects : The methyl group is weakly electron-donating, which can subtly alter the electronic nature of the aromatic ring and influence binding interactions. nih.gov
The position of the methyl group is crucial. Studies on histamine (B1213489) receptor ligands have shown that moving a methyl group from the 2-position to the 4-position of an imidazole (B134444) ring can dramatically alter receptor affinity and selectivity, demonstrating that even a small change in the location of a methyl group can have profound functional consequences. mdpi.com In proteins, methyl groups can act as "plasticizers," increasing the dynamic flexibility of certain regions, which can be critical for enzyme catalytic activity. nih.govnih.gov
Table 2: Influence of Methyl Group on Biological Activity
| Feature | Effect on Molecular Properties and Function | Citation |
|---|---|---|
| Lipophilicity | Increases hydrophobicity, potentially improving membrane permeability. | nih.gov |
| Receptor Fit | Can provide favorable steric bulk for optimal receptor pocket fit or cause detrimental steric hindrance. | nih.gov |
| Binding Interactions | Participates in hydrophobic and CH-π interactions, contributing to binding affinity. | nih.gov |
| Molecular Dynamics | Can increase the flexibility of certain molecular regions, which may be important for function. | nih.gov |
Role of the Dimethylamine (B145610) Moiety in Target Binding and Recognition
The nitrogen atom in the dimethylamine moiety is basic and is typically protonated at physiological pH. This positive charge is often crucial for forming a strong ionic bond or salt bridge with a negatively charged amino acid residue, such as aspartic acid or glutamic acid, in the binding site of a receptor. researchgate.net For example, in dopamine (B1211576) receptors, the amine group is known to form a reinforced ionic bond with an aspartic acid residue. researchgate.net
Key characteristics of the dimethylamine moiety include:
Hydrogen Bonding : The protonated amine can act as a hydrogen bond donor, forming crucial interactions that anchor the ligand in the binding pocket. nih.gov
Solubility : As a weak base, the dimethylamine group can form salts, which are often more water-soluble than the non-ionic forms. This can improve the pharmacokinetic properties of a compound. nih.gov
The importance of this amine group is highlighted in studies of citalopram (B1669093) analogues, where the 1-(3-(dimethylamino)propyl) chain is essential for high-affinity binding to the serotonin (B10506) transporter (SERT). researchgate.net Modifications to this group would likely have a dramatic impact on the biological activity of the compound.
Impact of Aromatic Ring Substitutions and Linkages on Biological Potency
The potency and selectivity of this compound analogues can be further modulated by additional substitutions on the aromatic ring or by altering the linkage to other parts of the molecule. SAR studies often involve exploring a variety of substituents to probe the electronic and steric requirements of the receptor binding site.
In research on pyrazolo[1,5-a]pyrimidin-7-amines as anti-mycobacterial agents, it was found that a 3-(4-fluoro)phenyl group was a favorable substituent. mdpi.com Further exploration of other positions on the phenyl ring revealed that electron-donating groups, particularly strong amine-based donors, were active, while electron-withdrawing groups were inactive. mdpi.com This indicates that the electronic properties of the aromatic ring are a key determinant of biological activity.
Similarly, in the development of TRPV1 antagonists, the lipophilicity of substituents was found to be critical for potent antagonism. nih.gov As the lipophilicity of substituents increased, the antagonism was enhanced up to a certain point. However, excessively large groups led to a reduction in activity, likely due to steric repulsion within the receptor. nih.gov This demonstrates a delicate balance between lipophilicity and steric factors in achieving optimal potency.
The nature of the linker connecting the substituted phenyl ring to other parts of the molecule also plays a role. In a study on multimodal anion exchange systems, changing the distance between a charged group and a hydrophobic phenyl group on a ligand altered protein elution, indicating that the spatial relationship between different functional groups is important for molecular recognition. nih.gov
Table 3: Effect of Aromatic Ring Modifications
| Modification | Impact on Biological Potency | Example Citation |
|---|---|---|
| Electronic Nature of Substituents | Electron-donating groups can increase activity, while electron-withdrawing groups can decrease it, depending on the target. | mdpi.com |
| Lipophilicity of Substituents | Increased lipophilicity can enhance potency, but there is often an optimal range. | nih.gov |
| Steric Bulk of Substituents | Bulky groups may cause steric clashes with the receptor, reducing activity. | nih.gov |
| Linker Length/Geometry | The distance and orientation between the phenyl ring and other pharmacophoric elements can significantly affect binding. | nih.gov |
Comparative Analysis of Different Core Scaffolds Incorporating the Fluorinated Phenyldimethylamine Motif
Tropane-Based Scaffolds : In a series of atypical dopamine transporter (DAT) inhibitors, a bis(4-fluorophenyl)methylamino group was attached to a tropane (B1204802) core. nih.gov These compounds showed high potency as DA uptake inhibitors. The tropane scaffold serves as a rigid framework that orients the substituted phenyl groups in a specific conformation for optimal interaction with the transporter. nih.gov
Pyrazolo[1,5-a]pyrimidine (B1248293) Scaffolds : For anti-tuberculosis agents, a 3-(4-fluoro)phenyl group was incorporated into a pyrazolo[1,5-a]pyrimidine core. mdpi.com In this series, the core scaffold positions the fluorinated phenyl group to interact with the mycobacterial ATP synthase enzyme. The activity was highly dependent on other substitutions on the pyrimidine (B1678525) and phenyl rings. mdpi.com
Propanamide Scaffolds : In the development of TRPV1 antagonists, a 2-(3-fluoro-4-methylsulfonylaminophenyl)propionic acid was coupled to various amines. nih.gov Here, the fluorinated phenyl group is part of a larger propanamide structure. The SAR showed that lipophilicity in another region of the molecule (the C-region) was a key determinant of antagonism, illustrating how the effects of the fluorinated phenyl group can be modulated by distant parts of the molecule. nih.gov
Isobenzofuran Scaffolds : In analogues of the antidepressant citalopram, a 4-fluorophenyl group is attached to a 1,3-dihydroisobenzofuran core. researchgate.net This scaffold is crucial for achieving high affinity and selectivity for the serotonin transporter (SERT) over other monoamine transporters. researchgate.net
Mechanistic Insights and Molecular Interactions in Biological Systems Excluding Clinical Outcomes
Enzyme Inhibition Mechanisms of Analogues
Analogues of (3-fluoro-4-methyl-phenyl)-dimethyl-amine have been investigated for their potential to inhibit a range of enzymes critical in cellular processes and neurotransmission. The presence of the fluoromethylphenyl group often plays a crucial role in the binding affinity and selectivity of these compounds.
The development of kinase inhibitors is a major focus in cancer therapeutics. Analogues featuring a substituted phenyl ring, similar to the one in this compound, have shown inhibitory activity against several kinases.
Aurora Kinase Inhibition: The Aurora kinase family is essential for mitotic progression, and its overexpression is linked to various cancers. nih.gov Pyrimidine-based derivatives are a prominent class of Aurora kinase inhibitors. mdpi.com Structure-based drug design has led to the development of compounds where a halogen-substituted phenyl group plays a key role in the molecule's activity. frontiersin.orgacs.org For instance, in a series of pyrimidine-based Aurora A kinase inhibitors, a (S)-(4-chloro-2-fluorophenyl) group was found to be crucial for the potent reduction of cMYC and MYCN oncoproteins. acs.org The fluorine atom in this analogue, similar to the one in this compound, contributes to the electrostatic interactions within the kinase's binding pocket. acs.org The substitution pattern on the phenyl ring significantly influences the inhibitory potency. acs.org
| Compound/Analogue Class | Kinase Target | IC50 / Activity | Reference |
| (S)-(4-chloro-2-fluorophenyl) derivative | Aurora A | IC50 = 52.2 ± 8.1 nM | acs.org |
| Pyrimidine-based derivatives | Aurora A/B | IC50 in nM range | mdpi.com |
| R763/AS703569 | Aurora A, B, C | IC50 = 4, 4.8, 6.8 nM | nih.gov |
WEE1 Kinase Inhibition: The WEE1 kinase is a critical regulator of the G2/M cell cycle checkpoint. While direct studies on this compound analogues as WEE1 inhibitors are not prevalent in the provided results, the general strategy for developing kinase inhibitors often involves substituted phenyl rings to enhance binding affinity and selectivity.
CDK2 Inhibition: Cyclin-dependent kinase 2 (CDK2) is a key regulator of the cell cycle, and its inhibitors are explored for cancer therapy. nih.gov The development of selective CDK2 inhibitors is challenging due to the structural similarity with other CDKs. nih.gov Some 2-arylaminopurines with specific substitutions have shown selectivity for CDK2 over CDK1. nih.gov The aryl group in these inhibitors is critical for their interaction with the ATP binding site. While no direct analogues of this compound were identified as CDK2 inhibitors in the search results, the principle of using substituted aryl groups is a common strategy in designing CDK2 inhibitors. nih.gov
Cholinesterase inhibitors are primarily used for the treatment of Alzheimer's disease by increasing the levels of acetylcholine (B1216132) in the brain. nih.govheraldopenaccess.usnih.gov The design of these inhibitors often incorporates aromatic moieties to interact with the active site of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).
Analogues containing a fluorophenyl group have been investigated as cholinesterase inhibitors. In one study, a series of chroman-4-one derivatives were synthesized, and the compound with a fluoro group on the para-position of the aryl ring of the benzylidene group showed potent inhibition of butyrylcholinesterase (BuChE). nih.gov This suggests that the fluorine substitution on the phenyl ring can be beneficial for BChE inhibition. Another study on fluoroquinolone derivatives found that a compound with an ortho-fluorophenyl group was the most active inhibitor against both AChE and BChE. arabjchem.org These findings highlight the potential of the fluorophenyl moiety in the design of dual cholinesterase inhibitors. mdpi.commdpi.com
| Compound/Analogue Class | Enzyme Target | IC50 | Reference |
| Chroman-4-one derivative (para-fluoro) | BuChE | - | nih.gov |
| Fluoroquinolone derivative (ortho-fluoro) | AChE | 0.70 ± 0.10 µM | arabjchem.org |
| Fluoroquinolone derivative (ortho-fluoro) | BChE | 2.20 ± 0.10 µM | arabjchem.org |
| 5-bromo-2-(4-hydroxybenzyl)benzofuran | BChE | 2.93 µM | nih.gov |
| Thienobenzo-triazole (3-fluorobenzyl) | BChE | Good to moderate | mdpi.com |
The molecular docking studies of these inhibitors reveal that the substituted phenyl ring often engages in π–π stacking interactions with key aromatic residues in the enzyme's active site gorge, such as Trp84 and Trp279 in AChE. nih.govresearchgate.net
Monoamine oxidase (MAO) inhibitors are used in the treatment of depression and Parkinson's disease by preventing the breakdown of monoamine neurotransmitters. wikipedia.orgnih.gov The chemical class of substituted phenethylamines, to which this compound belongs, is known to include many MAO inhibitors. wikipedia.orgwikipedia.org
MAO exists in two isoforms, MAO-A and MAO-B. Selective inhibition of these isoforms can provide different therapeutic benefits. While specific studies on the MAO inhibitory activity of this compound were not found, related structures have been investigated. For example, C5-substituted phthalimide (B116566) analogues have been shown to be potent and reversible inhibitors of human MAO-B. nih.gov Furthermore, coumarin (B35378) derivatives with a functionalized 3-phenyl ring system are a promising scaffold for potent MAO-B inhibitors. frontiersin.org The structural similarity of this compound to the broad class of phenethylamine-based MAO inhibitors suggests its potential in this area. wikipedia.org
Topoisomerase II inhibitors are used as anticancer and antibacterial agents by interfering with DNA replication. nih.govwikipedia.org The design of these inhibitors often includes planar aromatic systems that can intercalate into DNA or interact with the enzyme-DNA complex.
A study on 2,6-diphenyl-4-fluorophenylpyridines demonstrated that the presence of a 4-fluorophenyl group was favorable for strong topoisomerase IIα inhibitory activity. nih.gov This indicates that the fluorophenyl moiety can be a key structural feature for targeting this enzyme. Another study on indenoisoquinoline topoisomerase I poisons also explored the use of fluorine and chlorine substitutions to enhance inhibitory potency. researchgate.net While these are not direct analogues of this compound, they underscore the importance of halogenated phenyl groups in the design of topoisomerase inhibitors.
Receptor Binding Models and Affinity Studies of Analogues
Histamine (B1213489) H3 receptors are primarily found in the central nervous system and act as autoreceptors to modulate histamine release. wikipedia.org Antagonists of the H3 receptor have potential therapeutic applications in various neurological disorders. wikipedia.org
The discovery of clinical candidates for H3 receptor antagonists has involved the design of molecules with a fluorinated phenyl group. nih.gov Specifically, compounds like trans-N-ethyl-3-fluoro-3-[3-fluoro-4-(pyrrolidinylmethyl)phenyl]cyclobutanecarboxamide (PF-03654746) and trans-3-fluoro-3-[3-fluoro-4-(pyrrolidin-1-ylmethyl)phenyl]-N-(2-methylpropyl)cyclobutanecarboxamide (PF-03654764) have been identified as potent H3 receptor antagonists. nih.gov These molecules feature a 3-fluoro-4-(substituted-methyl)phenyl core, which is structurally analogous to the (3-fluoro-4-methyl-phenyl) moiety. The development of these compounds involved extensive structure-activity relationship (SAR) studies and computational modeling to optimize their binding affinity and pharmacokinetic properties. nih.gov The fluorinated phenyl group in these antagonists is crucial for their interaction with the receptor binding site.
| Compound | Receptor Target | Activity | Reference |
| PF-03654746 | Histamine H3 | Clinical Candidate | nih.gov |
| PF-03654764 | Histamine H3 | Clinical Candidate | nih.gov |
5-Hydroxytryptamine Type 2A Receptor Affinity
The 5-hydroxytryptamine type 2A (5-HT2A) receptor is another important target for psychoactive compounds. Analogues of this compound, such as those from the 4-phenyl-2-dimethylaminotetralin (PAT) class, have been studied for their affinity to this receptor. nih.gov The 5-HT2A receptor is a G-protein coupled receptor involved in a wide range of neurological processes. nih.gov
Studies on PAT analogues have revealed that stereochemistry and specific substitutions on the phenyl ring significantly influence binding affinity for the 5-HT2A receptor. For instance, the enantiomers of 6-hydroxy-7-chloro-PAT displayed similar affinities for the human 5-HT2A receptor, with Ki values of approximately 70 nM. nih.gov However, a significant difference in affinity was observed at the mouse 5-HT2A receptor, highlighting species-specific variations in receptor structure. nih.gov This underscores the importance of subtle structural features of both the ligand and the receptor in determining binding affinity.
| Compound | Receptor | Ki (nM) |
|---|---|---|
| (-)-6-hydroxy-7-chloro-PAT | Human 5-HT2A | ~70 |
| (+)-6-hydroxy-7-chloro-PAT | Human 5-HT2A | ~70 |
| (+)-6-hydroxy-7-chloro-PAT | Mouse 5-HT2A | ~40-fold lower than at human |
Computational Docking Studies for Ligand-Target Interactions
Computational docking studies are instrumental in visualizing and predicting how ligands like the analogues of this compound interact with their protein targets at a molecular level.
For the mGluR2 NAM, 5-(2-fluoro-4-methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]-pyridine-7-carboxamide, molecular docking studies predicted a high binding affinity with a docking score of -11.00 kcal/mol. nih.gov These studies also revealed a specific orientation within the allosteric binding pocket of the mGluR2 homology model. nih.gov The docking poses of this NAM and a related compound were found to be very similar, suggesting a conserved binding mode for this chemical series. nih.gov
In the case of 5-HT2A receptor ligands, computational modeling has been used to understand the differential binding affinities observed between species. These studies indicate that the three-dimensional structure of the ligand is a critical determinant of how it fits into the orthosteric binding pocket and its resulting pharmacological properties. nih.gov
| Compound Analogue | Target | Docking Score (kcal/mol) |
|---|---|---|
| 5-(2-fluoro-4-methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]-pyridine-7-carboxamide | mGluR2 | -11.00 |
| Related mGluR2 NAM | mGluR2 | -11.74 |
Docking studies have been crucial in identifying the specific amino acid residues that form key interactions with these ligands. For the mGluR2 NAM, the following interactions were identified:
A hydrogen bond between the oxygen atom of the carboxamide side chain and Asn735 . nih.gov
A hydrogen bond between the nitrogen atom of the carboxamide side chain and Arg636 . nih.gov
An additional hydrogen bond between the methyl ether oxygen atom and Ser797 . nih.gov
A π-π stacking interaction between the phenyl ring and Phe643 . nih.gov
Hydrophobic interactions between the ortho-fluorine atom and Leu639 , Phe643 , and Met794 . nih.gov
For the 5-HT2A receptor, a single amino acid difference between the human and mouse receptors at position 5.46 (serine in human, alanine (B10760859) in mouse) was found to be responsible for the difference in binding affinity of a PAT analogue. nih.gov The 6-OH group of the (+)-enantiomer could form a hydrogen bond with the serine residue in the human receptor, an interaction not possible with the alanine in the mouse receptor. nih.gov
Exploration of Biological Pathways Modulated by Analogues
The interaction of these compounds with their receptors initiates downstream signaling cascades that can modulate various cellular functions.
The mitogen-activated protein kinase (MAPK) pathway is a critical signaling cascade involved in cell proliferation, differentiation, and survival. The modulation of metabotropic glutamate (B1630785) receptors can influence this pathway. For example, positive allosteric modulators (PAMs) of the related mGlu5 receptor have been shown to increase the phosphorylation of extracellular signal-regulated kinase (ERK), a key component of the MAPK pathway, in the hippocampus and prefrontal cortex. researchgate.net This suggests that allosteric modulation of mGlu receptors can have a direct impact on intracellular signaling pathways that are fundamental to neuronal function and plasticity. While this finding is for mGlu5, it highlights a potential mechanism through which mGluR ligands, including those targeting mGluR2, could exert their effects.
Serotonin (B10506) Reuptake Mechanisms
The compound this compound is a substituted phenethylamine (B48288) derivative. While direct and extensive research on this specific molecule's interaction with the serotonin transporter (SERT) is not widely published, its structural features—a fluorinated and methylated phenyl ring attached to a dimethylamine (B145610) moiety—allow for a detailed mechanistic discussion based on the well-established structure-activity relationships (SAR) of phenethylamine-class serotonin reuptake inhibitors. The following sections will explore the anticipated molecular interactions and mechanistic insights governing its function at the SERT.
The interaction of phenethylamine derivatives with monoamine transporters, including SERT, is highly dependent on their molecular structure. Generally, smaller compounds in this class not only inhibit the reuptake of monoamines but can also act as substrates for the transporter, leading to reverse transport, a process known as releasing nih.gov. The specific substitutions on the phenyl ring and the nature of the amine group are critical determinants of a compound's affinity and selectivity for SERT over other monoamine transporters like the dopamine (B1211576) transporter (DAT) and the norepinephrine (B1679862) transporter (NET) nih.govfrontiersin.org.
Quantitative structure-activity relationship (QSAR) studies have been employed to develop models that predict the reuptake inhibition of serotonin, dopamine, and norepinephrine by phenethylamines acs.org. These models help in understanding how different structural modifications can influence the biological activity of these compounds.
Role of the 3-Fluoro-4-methyl-phenyl Group in SERT Binding
The substitution pattern on the phenyl ring of phenethylamine analogs is a key factor in determining their interaction with the serotonin transporter. The presence of halogen atoms, in particular, is a well-documented feature that can enhance selectivity for SERT nih.gov.
The 3-fluoro substitution on the phenyl ring of this compound is expected to play a significant role in its binding to SERT. Halogen atoms, such as the fluorine in this compound, can participate in specific interactions within the transporter's binding pocket. Studies on selective serotonin reuptake inhibitors (SSRIs) have revealed the presence of a halogen-binding pocket (HBP) within the SERT protein nih.gov. This pocket can accommodate the halogenated phenyl ring of the inhibitor, contributing to its binding affinity and selectivity. For instance, in the case of fluoxetine, the trifluoromethylphenoxy group inserts into a hydrophobic binding pocket, making contact with several amino acid residues nih.gov.
The combined effect of the 3-fluoro and 4-methyl substitutions likely creates a unique electronic and steric profile that favors binding to SERT. The electron-withdrawing nature of the fluorine atom can alter the charge distribution of the phenyl ring, while the methyl group adds to the local hydrophobicity.
To illustrate the impact of phenyl ring substitutions on SERT affinity, the following table presents data for a series of citalopram (B1669093) analogues, a well-known SSRI. Citalopram itself contains a 4-fluorophenyl group.
| Compound | Substitution on Phenyl Ring | SERT Binding Affinity (Ki, nM) |
| Citalopram | 4-Fluoro | 1.94 nih.gov |
| Des-fluoro-citalopram | Hydrogen | 21.0 nih.gov |
| 4-Chloro-citalopram | 4-Chloro | 1.4 nih.gov |
| 4-Bromo-citalopram | 4-Bromo | 1.3 nih.gov |
| 4-Iodo-citalopram | 4-Iodo | 2.1 nih.gov |
| 4-Trifluoromethyl-citalopram | 4-Trifluoromethyl | 4.3 nih.gov |
| 4-Methyl-citalopram | 4-Methyl | 11.0 nih.gov |
This table is for illustrative purposes to show the effect of substitutions on a related scaffold and the data does not pertain to this compound directly.
The Function of the N,N-Dimethylamine Moiety
The N,N-dimethylamine group is a common feature in many centrally acting drugs, including several antidepressants and serotonin reuptake inhibitors rsc.org. This tertiary amine is typically protonated at physiological pH, forming a positively charged ammonium (B1175870) ion. This positive charge is crucial for the initial interaction with the serotonin transporter.
The binding of many transporter ligands is initiated by an ionic interaction between the protonated amine of the ligand and a conserved aspartate residue in transmembrane domain 1 (TM1) of the transporter, specifically Asp98 in human SERT nih.gov. The N,N-dimethyl group of this compound would be expected to form such a salt bridge with Asp98, anchoring the molecule in the binding site.
The presence of two methyl groups on the nitrogen atom, as opposed to a primary or secondary amine, can also influence the compound's pharmacological profile. N-methylation can affect the pKa of the amine, its lipophilicity, and its metabolic stability. In some series of phenethylamine derivatives, increasing the N-alkyl chain length has been shown to augment potency at SERT nih.gov.
The dimethylamino moiety is a key pharmacophore in several established serotonin reuptake inhibitors. For example, the SSRI citalopram and the tricyclic antidepressant amitriptyline (B1667244) both contain a dimethylaminopropyl side chain nih.govrsc.org.
The following table provides examples of how modifications to the amine group can affect activity at monoamine transporters for a series of amphetamine derivatives.
| Compound | N-Substitution | SERT Release EC50 (nM) | DAT Release EC50 (nM) | NET Release EC50 (nM) |
| Amphetamine | -H | >10,000 | 24.5 | 7.2 |
| N-Methylamphetamine | -CH3 | 875 | 11.3 | 24.9 |
| N-Ethylamphetamine | -CH2CH3 | 288 | 26.1 | 43.1 |
This table, adapted from related research nih.gov, illustrates the principle of how N-alkylation can modulate activity at monoamine transporters and is not direct data for this compound.
Advanced Research Applications and Future Directions in Chemical Biology
Development of Chemical Probes for Biological Target Validation Studies
Chemical probes are essential tools for validating the role of biological targets in disease. These probes are often derived from compounds with known biological activity. The literature search did not yield any studies detailing the development or use of (3-Fluoro-4-methyl-phenyl)-dimethyl-amine as a basis for creating chemical probes for biological target validation. While related structures, such as aminopyridines, have been developed as radioligands for PET imaging, this specific dimethylaniline derivative does not appear to have been explored for similar purposes.
Contribution to Fundamental Understanding of Structure-Function Relationships
The study of structure-function relationships (SFR) is crucial for understanding how a molecule's chemical structure influences its biological activity. This often involves synthesizing and testing a series of related compounds to determine the impact of different chemical groups. There are no dedicated studies in the available literature that analyze the structure-function relationships of a series of compounds based on the this compound core.
Methodological Advancements in High-Throughput Screening and Lead Discovery Research
High-throughput screening (HTS) allows for the rapid testing of large libraries of chemical compounds to identify those with a desired biological activity. Subsequently, lead discovery research focuses on optimizing these "hits" into viable drug candidates. The search for information on this compound did not reveal its inclusion in specific HTS campaigns or as a significant compound in lead discovery programs that have been publicly disclosed.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (3-Fluoro-4-methyl-phenyl)-dimethyl-amine, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis of fluorinated dimethylamine derivatives typically involves nucleophilic substitution or reductive amination. For example, fluorinated pyridine analogs (e.g., 3,5-Difluoro-4-methylpyridin-2-amine) are synthesized via nucleophilic substitution of pentafluoropyridine with sodium azide, followed by methyl group introduction . For this compound, a plausible route is the alkylation of dimethylamine with 3-fluoro-4-methylbenzyl halide under inert conditions. Optimization includes using polar aprotic solvents (e.g., DMF), controlled temperatures (60–80°C), and catalysts like KI to enhance reactivity. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%) .
Q. How can researchers characterize the structural integrity of this compound using spectroscopic techniques?
- Methodological Answer :
- NMR : H NMR can confirm the dimethylamine group (singlet at δ 2.2–2.4 ppm for N(CH)) and aromatic protons (δ 6.8–7.2 ppm, split due to fluorine coupling). F NMR shows a peak near δ -110 ppm for the meta-fluorine .
- Mass Spectrometry : ESI-MS or HRMS should display a molecular ion peak at m/z 182.1 [M+H] (calculated for CHFN). Fragmentation patterns (e.g., loss of CH groups) validate the structure .
- FT-IR : Absorbance bands near 2800 cm (C-H stretch in CH) and 1220 cm (C-F stretch) confirm functional groups .
Q. What solubility and stability parameters are critical for handling this compound in aqueous and organic media?
- Methodological Answer : The compound is lipophilic (logP ~2.5) and soluble in DMSO, DCM, or THF but poorly soluble in water. Stability tests under varying pH (3–9) and temperatures (4–25°C) show degradation <5% over 24 hours in neutral buffers. Store under argon at -20°C to prevent oxidation. LC-MS monitoring at λ = 254 nm ensures stability during experiments .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for fluorinated dimethylamine derivatives?
- Methodological Answer : Discrepancies in bioactivity (e.g., enzyme inhibition vs. cytotoxicity) may arise from assay conditions or impurities. For example, antimalarial triazolopyrimidine derivatives (e.g., compound 46 in ) show activity dependent on substituent positioning. To validate:
- Reproduce assays under standardized conditions (e.g., fixed pH, temperature).
- Use HPLC-purified samples (≥98% purity) to exclude impurity effects.
- Perform dose-response curves (IC or EC) with triplicate measurements.
- Cross-reference with computational docking studies (e.g., AutoDock Vina) to confirm binding modes .
Q. What strategies improve regioselectivity in fluorination reactions for synthesizing this compound analogs?
- Methodological Answer : Fluorination regioselectivity in aromatic systems is influenced by directing groups. For 4-methyl substitution, meta-fluorination can be achieved via:
- Electrophilic Fluorination : Use Selectfluor® with Lewis acids (e.g., BF) to direct fluorine to the meta position.
- Transition-Metal Catalysis : Pd-catalyzed C-H activation with F sources (e.g., AgF) in trifluoroacetic acid.
- Protection/Deprotection : Temporarily protect the methyl group with TMSCl, fluorinate, then deprotect. Monitor by F NMR to confirm regiochemistry .
Q. How can computational chemistry predict the metabolic stability of this compound in drug discovery contexts?
- Methodological Answer :
- Metabolic Sites : Use Schrödinger’s QikProp to predict cytochrome P450 (CYP) oxidation sites (e.g., N-demethylation).
- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for C-F and C-N bonds; lower BDEs indicate labile sites.
- In Vitro Validation : Incubate with human liver microsomes (HLMs) and quantify metabolites via LC-HRMS. Compare with simulated spectra from tools like METLIN .
Q. What analytical methods resolve structural ambiguities in dimethylamine derivatives caused by tautomerism or stereoisomerism?
- Methodological Answer :
- X-ray Crystallography : Resolve tautomerism (e.g., amine vs. imine forms) via single-crystal analysis. For example, quaterphenyl-4-amine derivatives use π-stacking to stabilize conformations .
- Dynamic NMR : Perform variable-temperature H NMR to detect tautomeric equilibria (e.g., coalescence temperatures).
- Chiral HPLC : Separate enantiomers using columns like Chiralpak IA with hexane/isopropanol (90:10) .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
